Product packaging for 2-Hydrazinyl-4-methylbenzo[d]thiazole(Cat. No.:CAS No. 20174-68-9)

2-Hydrazinyl-4-methylbenzo[d]thiazole

Cat. No.: B1293816
CAS No.: 20174-68-9
M. Wt: 179.24 g/mol
InChI Key: DYWNRVWOUASMDT-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-methylbenzo[d]thiazole (CAS 20174-68-9) is a high-value chemical intermediate that incorporates both a benzothiazole scaffold and a reactive hydrazinyl functional group. This combination makes it a versatile building block in medicinal chemistry for the synthesis of more complex molecules . The benzothiazole core is a privileged structure in drug discovery, known for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The reactive hydrazine group readily undergoes condensation reactions with aldehydes and ketones, allowing for the creation of diverse libraries of hydrazone derivatives for pharmacological screening . This compound serves as a key precursor in the development of novel therapeutic agents. Its derivatives are actively researched for their potential anti-tuberculosis activity . Furthermore, analogues built from the 2-hydrazinyl-thiazole structure have demonstrated promising in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv and significant anti-Candida activity, with some compounds showing lower minimum inhibitory concentrations (MIC) than the standard drug fluconazole . It is also a key intermediate in the synthesis of benzo[d]thiazole-hydrazone analogues that have been studied as potential H+/K+ ATPase inhibitors and anti-inflammatory agents . The product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3S B1293816 2-Hydrazinyl-4-methylbenzo[d]thiazole CAS No. 20174-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methyl-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N3S/c1-5-3-2-4-6-7(5)10-8(11-9)12-6/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWNRVWOUASMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066562
Record name 2(3H)-Benzothiazolone, 4-methyl-, hydrazone
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Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20174-68-9
Record name 2-Hydrazino-4-methylbenzothiazole
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Record name Benzothiazole, 2-hydrazinyl-4-methyl-
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Record name Benzothiazole, 2-hydrazinyl-4-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(3H)-Benzothiazolone, 4-methyl-, hydrazone
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Record name 4-methylbenzothiazol-2(3H)-one hydrazone
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Synthetic Methodologies for 2 Hydrazinyl 4 Methylbenzo D Thiazole

Established Synthetic Pathways

Two principal methods have been historically employed for the synthesis of 2-hydrazinyl-4-methylbenzo[d]thiazole. The first involves the diazotization of a precursor followed by reduction, while the second utilizes a direct reaction with hydrazine (B178648) hydrate.

Diazotization of 4-Methyl-2-aminobenzothiazole Followed by Reduction

A well-documented and versatile method for preparing this compound involves a two-step process starting from 4-methyl-2-aminobenzothiazole. google.com This process first converts the amino group into a diazonium salt, which is then subsequently reduced to the desired hydrazine derivative.

The general reaction scheme is as follows:

Diazotization: 4-Methyl-2-aminobenzothiazole is treated with a nitrite source, typically sodium nitrite, in the presence of a strong acid to form the corresponding 4-methylbenzothiazole diazonium salt.

Reduction: The formed diazonium salt is then reduced using a suitable reducing agent to yield this compound. google.comlkouniv.ac.in

The stability of the diazonium salt intermediate is crucial for the success of this synthetic pathway. Diazonium salts are notoriously unstable and can be explosive. wikipedia.org Tetrafluoroboric acid (HBF₄) plays a pivotal role in stabilizing this intermediate. df-chemicals.com When HBF₄ is used as the acidic medium for the diazotization reaction, it leads to the formation of a more stable diazonium tetrafluoroborate salt ([ArN₂]⁺BF₄⁻). wikipedia.orgfssf-chemicals.com

The stabilizing effect of the tetrafluoroborate anion is attributed to several factors:

Formation of a Stable Salt: The tetrafluoroborate salt is often a crystalline solid that is less prone to explosive decomposition compared to its chloride or sulfate counterparts. wikipedia.org This allows for easier handling and isolation of the intermediate if required.

Reduced Decomposition: The presence of the tetrafluoroborate ion hinders the decomposition of the diazonium salt, a process that involves the release of nitrogen gas. df-chemicals.com This enhanced stability is crucial for achieving higher yields in the subsequent reduction step. df-chemicals.com

Coordination and Ionic Interactions: The fluorine atoms of the tetrafluoroborate ion can interact with the nitrogen atoms of the diazonium group, and there are also ionic interactions that create a protective environment around the diazonium moiety, thus impeding its decomposition. df-chemicals.com

ReagentRole in SynthesisKey Advantages
4-Methyl-2-aminobenzothiazole Starting MaterialPrecursor to the diazonium salt
**Sodium Nitrite (NaNO₂) **Diazotizing AgentSource of the nitrosonium ion (NO⁺)
Tetrafluoroboric Acid (HBF₄) Acid and Stabilizing AgentForms a stable diazonium tetrafluoroborate salt, improving safety and yield

Stannous Chloride (SnCl₂):

Stannous chloride, typically used in the presence of hydrochloric acid, is a powerful and effective reducing agent for diazonium salts. libretexts.orgstackexchange.com The reduction mechanism involves the transfer of electrons from Sn(II) to the diazonium cation, leading to the formation of the arylhydrazine. One notable advantage is that the reaction can often be carried out at room temperature or even lower temperatures. lkouniv.ac.in A recent patent suggests that when the diazonium salt is in its tetrafluoroborate form, the use of stannous chloride-hydrochloric acid as the reducing agent can significantly enhance both the yield and purity of the final product. google.com This improvement is possibly due to the complexation between the stannous ions and tetrafluoroborate ions, which may enhance the reduction activity. google.com

Sulfite-Based Agents (e.g., Na₂SO₃):

The reduction of diazonium salts using sodium sulfite is a historically significant method, first reported in 1875. thieme-connect.deprinceton.edu This method is considered reliable and is compatible with a variety of substituents on the aromatic ring. thieme-connect.de The reaction with sulfite is believed to proceed through an initial coupling of the diazonium ion to the sulfur atom of the sulfite, followed by further reduction and hydrolysis to yield the hydrazine. libretexts.org While effective, this method may sometimes require more careful control of pH and temperature.

Reducing AgentAdvantagesDisadvantages
**Stannous Chloride (SnCl₂) **High efficiency, can be used at low temperatures, potentially higher yield and purity with tetrafluoroborate salts. google.comCan introduce metallic impurities that may need to be removed.
Sulfite-Based Agents (e.g., Na₂SO₃) Reliable, compatible with various functional groups, avoids heavy metal contamination. thieme-connect.deMay require more stringent control of reaction conditions.

To maximize the yield and purity of this compound synthesized via the diazotization-reduction pathway, several strategies can be implemented:

Temperature Control: The diazotization step is typically carried out at low temperatures (0-5 °C) to minimize the decomposition of the unstable diazonium salt.

Use of Tetrafluoroboric Acid: As previously discussed, the use of HBF₄ to form the more stable diazonium tetrafluoroborate intermediate is a key optimization strategy. google.com

Controlled Addition of Reagents: Slow, dropwise addition of the sodium nitrite solution during diazotization and the reducing agent during the reduction step helps to control the reaction rate and prevent side reactions.

Stoichiometry of Reagents: Careful control of the molar ratios of the reactants is essential. An excess of the reducing agent is often used to ensure complete conversion of the diazonium salt.

pH Adjustment: Maintaining the appropriate pH during the reduction and work-up steps is crucial for isolating the product in its desired form and minimizing the formation of byproducts.

Purification Techniques: The final product is typically purified by recrystallization from a suitable solvent, such as ethanol, to remove any remaining impurities.

Reaction of 2-Mercapto-benzothiazole with Hydrazine Hydrate

An alternative and more direct route to synthesizing 2-hydrazinyl-benzothiazole derivatives involves the reaction of a 2-mercaptobenzothiazole with hydrazine hydrate. researchgate.net While the specific synthesis of this compound from 2-mercapto-4-methylbenzothiazole is not as extensively documented as the diazotization route, the general applicability of this reaction to substituted benzothiazoles is well-established.

In a related synthesis, 2-hydrazino-4-methylbenzothiazole has been successfully prepared from 4-methyl-2-methylaminobenzothiazole hydrobromide by heating with hydrazine hydrate in ethylene glycol, achieving a high yield of 90%. prepchem.com This demonstrates the efficacy of hydrazine hydrate in introducing the hydrazinyl group at the 2-position of the 4-methylbenzothiazole ring system.

The reaction of 2-mercaptobenzothiazole with hydrazine hydrate proceeds via a nucleophilic substitution mechanism, where the hydrazine displaces the mercapto group. researchgate.net This method is often favored for its simplicity and directness.

Starting MaterialReagentProduct
2-MercaptobenzothiazoleHydrazine Hydrate2-Hydrazinobenzothiazole (B1674376)
4-Methyl-2-methylaminobenzothiazole hydrobromideHydrazine HydrateThis compound

Advancements in Synthesis and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods in chemistry. This has led to advancements in the synthesis of this compound that align with the principles of green chemistry.

A significant development in this area is the promotion of the diazotization-reduction pathway as a greener alternative to the use of hydrazine hydrate. google.com Hydrazine hydrate is known to be expensive and toxic, and its use raises environmental and safety concerns. The synthesis method that starts with 4-methyl-2-aminobenzothiazole and utilizes water as a solvent is considered more environmentally benign. google.com This approach avoids the use of hazardous reagents and minimizes the generation of toxic waste.

Furthermore, the principles of green chemistry, such as the use of less hazardous solvents, atom economy, and the reduction of energy consumption, are being increasingly applied to the synthesis of benzothiazole (B30560) derivatives in general. nih.gov While specific research on microwave-assisted or solvent-free synthesis of this compound is not abundant, these are areas of active investigation for the synthesis of related heterocyclic compounds and represent potential future directions for greener production of this important molecule. mdpi.com The use of industrial waste salt in a modified synthesis of a related dimethyl-substituted 2-hydrazinyl-1,3-benzothiazole also points towards innovative, greener approaches. ripublication.com

One-Pot Synthesis Strategies for Thiazole (B1198619) Hydrazones

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, reduced solvent use, and shorter reaction times. acgpubs.org For thiazole derivatives, one-pot multicomponent reactions are particularly effective. researchgate.netresearchgate.net A common approach is the Hantzsch thiazole synthesis, which can be adapted into a one-pot procedure. acgpubs.orgasianpubs.org This typically involves the condensation of a precursor like thiosemicarbazide (B42300), an α-halocarbonyl compound, and various carbonyl compounds to produce thiazole hydrazone derivatives in good to excellent yields. acgpubs.orgasianpubs.org Such strategies have been successfully employed to create diverse libraries of functionalized thiazoles and their hydrazones. researchgate.netnih.gov

Development of Cost-Effective and Viable Synthetic Methods

A primary focus in the synthesis of this compound is the development of methods suitable for industrial-scale production that are both economical and safe. google.comgoogle.com A significant advancement is a synthetic route that avoids the use of hydrazine hydrate, which is both expensive and toxic. google.com This method involves a two-step process:

A diazo reaction is performed on 4-methyl-2-aminobenzothiazole using a nitrite under acidic conditions to form a 4-methylbenzothiazole diazonium salt. google.com

The resulting diazonium salt is then reduced using reagents like sodium sulfite or stannous chloride-hydrochloric acid to yield high-purity this compound. google.com

This approach is noted for being green, safe, and simple to operate. google.com Another strategy focuses on optimizing existing processes; for example, using a pressurized system for the reaction of 4-methyl-2-aminobenzothiazole with hydrazine hydrate can significantly decrease the required amount of hydrazine, thereby lowering costs and improving the process's environmental footprint. google.com A more traditional, though less green, method involves heating 4-Methyl-2-methylaminobenzothiazole hydrobromide with hydrazine hydrate in ethylene glycol, which produces the target compound in high yield (90%). prepchem.com

Method Starting Material Key Reagents Solvent Key Features Yield
Diazonium Salt Reduction 4-methyl-2-aminobenzothiazoleNitrite, Sulfite or SnCl2/HClAcidic aqueous solutionAvoids hydrazine hydrate; green and safe. google.comHigh
Pressurized Reaction 4-methyl-2-aminobenzothiazoleHydrazine hydrate, HClWaterReduced hydrazine consumption; suitable for industrial production. google.com>97% Purity
Traditional Reflux 4-Methyl-2-methylaminobenzothiazole hydrobromideHydrazine hydrateEthylene glycolHigh temperature (130-135°C) reaction. prepchem.com90%

Synthesis of Related Benzothiazole-Hydrazone Derivatives

The reactive hydrazine moiety of this compound makes it a valuable intermediate for the synthesis of a wide array of derivatives, particularly through condensation reactions and for building more complex molecular architectures.

Condensation Reactions with Aldehydes and Ketones

The primary amine of the hydrazinyl group readily undergoes condensation reactions with the carbonyl group of various aldehydes and ketones to form stable hydrazone derivatives. nih.govresearchgate.net This reaction is typically carried out by refluxing the benzothiazole hydrazine with the desired aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of acid such as glacial acetic acid. nih.govnih.gov The formation of the hydrazone is confirmed by the appearance of a characteristic imine group (-N=CH-) signal in spectroscopic analysis. nih.gov This straightforward and high-yielding reaction allows for the creation of a diverse library of benzothiazole-hydrazone analogues by varying the structure of the carbonyl compound. nih.gov

Reactant 1 Reactant 2 Product Type Reaction Conditions
2-Hydrazinyl-benzothiazole derivativeAromatic or Aliphatic AldehydeBenzothiazole-hydrazoneEthanol, catalytic acid, reflux. nih.gov
2-Hydrazinyl-benzothiazole derivativeAromatic or Aliphatic KetoneBenzothiazole-hydrazoneEthanol, catalytic acid, reflux. nih.govresearchgate.net
Thiazole precursor, Thiosemicarbazideα-halocarbonyl compound2-Hydrazinyl-thiazole derivativeTwo-step process involving condensation and heterocyclization. nih.gov

Incorporation into Complex Heterocyclic Systems

Beyond simple hydrazone formation, this compound serves as a scaffold for constructing more complex heterocyclic systems. The hydrazine group is a key functional handle for subsequent cyclization reactions. For instance, derivatives of 2-hydrazinylbenzothiazole can be used to synthesize fused heterocyclic systems like N-acyl-7-methoxybenzo prepchem.comnih.govthiazolo[2,3-c] researchgate.netnih.govnih.govtriazole-3(2H)-thiones. researchgate.net The hydrazone linkage itself can be part of a larger reactive intermediate that undergoes cyclization to form new rings, such as pyrazoles, effectively incorporating the benzothiazole moiety into a larger, polycyclic framework. acgpubs.org This versatility allows for the generation of novel molecular structures with potential applications in various fields of chemical research.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Hydrazinyl Group

The exocyclic hydrazinyl (-NHNH₂) group attached to the C2 position of the benzothiazole (B30560) ring is a key center of reactivity. ontosight.ai Its nucleophilic nature drives several important chemical transformations.

The hydrazinyl group readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding Schiff bases, also known as hydrazones. smolecule.comresearchgate.net This reaction involves the nucleophilic attack of the terminal amino group of the hydrazine (B178648) on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. znaturforsch.com These reactions are fundamental in medicinal chemistry for creating a diverse library of derivatives. researchgate.netresearchgate.net Schiff bases derived from aromatic aldehydes tend to be particularly stable due to an effective conjugation system. researchgate.netresearchgate.net

The general reaction is as follows: 2-Hydrazinyl-4-methylbenzo[d]thiazole + R-CHO/R-CO-R' → 4-Methyl-2-(2-alkylidene/arylidenehydrazinyl)benzo[d]thiazole + H₂O

Table 1: Examples of Schiff Bases Derived from 2-Hydrazinylbenzothiazole Analogues
Carbonyl CompoundResulting Schiff Base TypeSignificance/Application AreaReference
Substituted BenzaldehydesAromatic HydrazoneAntimicrobial and Antifungal Agents researchgate.netorientjchem.org
2-carbaldehyde-8-hydroxyquinolineHeterocyclic HydrazoneLigand for Anticancer Metallodrugs nih.gov
Aliphatic AldehydesAliphatic HydrazoneGenerally less stable, used as synthetic intermediates researchgate.net
Indole-based AldehydesIndolyl-HydrazoneAnticonvulsant Activity researchgate.net

This compound and its Schiff base derivatives are effective ligands for a variety of metal ions. cymitquimica.comsmolecule.com The nitrogen atoms of the hydrazinyl moiety and the benzothiazole ring can act as donor sites, forming stable coordination complexes with transition metals. researchgate.netresearchgate.net The coordination chemistry of hydrazones is an extensive area of research, driven by the interesting biological and pharmacological properties of the resulting metal complexes. researchgate.net The ligand can coordinate in either a neutral or deprotonated form and can exhibit different denticity (e.g., monodentate, bidentate) depending on the metal ion and reaction conditions. nih.govresearchgate.netmdpi.com

Table 2: Metal Complexes of 2-Hydrazinylbenzothiazole Derivatives
Metal IonLigand TypeProposed Complex GeometryReference
Fe(III), Co(II), Mn(II)2-(Arylhydrazone)-BenzothiazoleOctahedral researchgate.net
Cu(II), Ni(II), Zn(II)Schiff base of 2-hydrazinobenzothiazole (B1674376) and 2-carbaldehyde-8-hydroxyquinolineVariable (e.g., Square Planar, Octahedral) nih.gov
Cr(III), Fe(III)Schiff base of 2-amino-6-methoxy-benzothiazole and benzaldehydesOctahedral mdpi.com
Cd(II)Schiff base of 2-amino-6-methoxy-benzothiazole and benzaldehydesOctahedral, Diamagnetic mdpi.com

The reactivity of the hydrazinyl group enables potential covalent interactions with biological macromolecules. Hydrazines and hydrazones can react with carbonyl groups (aldehydes and ketones) present in biomolecules, such as those found in certain sugars or resulting from oxidative stress. This ability to form stable covalent bonds is a strategy used in the design of enzyme inhibitors and bioconjugation agents. While specific studies on this compound's covalent interactions are not extensively detailed, the inherent reactivity of the hydrazine functional group suggests this as a plausible mechanism for its biological activity. ontosight.ai

Reactivity of the Benzothiazole Moiety

The benzothiazole ring system is not merely a scaffold but an active participant in chemical reactions, contributing to the molecule's utility as a synthetic building block. cymitquimica.comsmolecule.com

The benzothiazole ring can participate in nucleophilic substitution reactions. cymitquimica.comsmolecule.com The C2 carbon, being attached to two electronegative heteroatoms (nitrogen and sulfur), is electron-deficient and thus susceptible to attack by nucleophiles. mdpi.com While the hydrazinyl group is a poor leaving group, derivatization can activate this position for substitution, allowing for the introduction of other functional groups and the synthesis of diverse benzothiazole derivatives.

This compound is a versatile precursor for the synthesis of more complex heterocyclic systems. ontosight.airesearchgate.net The reactive hydrazinyl group can be used to construct new rings fused to or substituted on the benzothiazole core. For instance, it is a key intermediate in the production of the fungicide tricyclazole (B1682534), which involves a cyclization reaction with formic acid. google.comchembk.com It also serves as a starting material for synthesizing various pyrazole-benzothiazole hybrids and other fused heterocyclic compounds. researchgate.net The benzothiazole moiety itself is a privileged structure in medicinal chemistry, and using this compound as a starting material allows for the efficient construction of novel biologically active agents. researchgate.netresearchgate.net

Table 3: Complex Molecules Synthesized from this compound
Reactant(s)Resulting Compound ClassExample ProductReference
Formic AcidFused TriazolobenzothiazoleTricyclazole google.comchembk.com
1,3-DiketonesPyrazolyl-benzothiazolesBenzothiazolylindenopyrazoles researchgate.net
α-Halocarbonyl compounds (after thiosemicarbazide (B42300) condensation)2-Hydrazinyl-thiazole derivativesSubstituted 2-hydrazinyl-4-phenyl-1,3-thiazoles nih.gov
Maleic anhydride (B1165640)Carboxylic acid derivatives(Z)-4-(2-(benzo[d]thiazol-2-yl)hydrazinyl)-4-oxobut-2-enoic acid researchgate.net

Derivatization for Structure-Activity Relationship (SAR) Studies

The molecular framework of this compound serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. cymitquimica.comontosight.ai Its structure presents two primary sites for chemical modification: the hydrazinyl moiety and the benzothiazole ring system. Researchers strategically modify these sites to explore the structure-activity relationships (SAR), aiming to enhance potency, selectivity, and other pharmacological properties. ontosight.airesearchgate.net

The hydrazinyl group (-NHNH₂) at the 2-position of the benzothiazole ring is a key functional group that is highly reactive and crucial for the compound's biological profile. cymitquimica.comontosight.ai This moiety can readily participate in various chemical reactions, making it a prime target for derivatization. ontosight.ai

A predominant strategy for modifying the hydrazinyl group is through condensation reactions with a wide range of aldehydes and ketones. This reaction yields Schiff bases known as hydrazones (Bt-NHN=CHR). smolecule.comresearchgate.net This approach is valuable in SAR studies as it allows for the introduction of diverse substituents, enabling a systematic investigation of how different chemical features impact biological activity. For instance, the synthesis of a series of hydrazone derivatives containing the 4-methylbenzo[d]thiazole (B149020) moiety has been undertaken to evaluate their fungicidal activities. researchgate.net By varying the aldehyde or ketone reactant, researchers can modulate properties such as lipophilicity, steric bulk, and electronic effects, and observe the corresponding changes in antifungal or antibacterial efficacy. researchgate.netresearchgate.net

The nitrogen atom of the hydrazine group can also act as a nucleophile, enabling substitution reactions that lead to the formation of more complex derivatives. smolecule.com Studies have involved reacting 2-hydrazinobenzothiazole precursors with esters and amino esters to produce various benzothiazole hydrazide derivatives, which were subsequently evaluated for antibacterial activity. researchgate.net

Table 1: Examples of Hydrazinyl Moiety Derivatization and Resulting Biological Activity

Reactant Class Resulting Derivative Investigated Activity Reference
Aldehydes/Ketones Hydrazones Antifungal, Antimicrobial researchgate.net, researchgate.net

This table is generated based on derivatization strategies for the 2-hydrazinobenzothiazole scaffold.

The benzothiazole ring itself provides another avenue for structural modification to probe SAR. The benzene (B151609) portion of the fused heterocyclic system can be substituted at various positions, although derivatization often focuses on positions that are synthetically accessible and known to influence biological interactions.

By comparing the biological activities of derivatives with different substituents on the ring, researchers can deduce critical SAR insights. For example, comparing a 6-chloro derivative with a 6-methoxy derivative could reveal whether electron-withdrawing or electron-donating groups are preferred for a specific biological activity.

Table 2: Benzothiazole Ring Substitution for SAR Studies

Position of Substitution Type of Substituent Purpose of Derivatization Reference

This table is based on research involving substitutions on the broader 2-hydrazinobenzothiazole scaffold to investigate structure-activity relationships.

Pharmacological and Biological Research Applications

Antimicrobial Activities

Derivatives of 2-hydrazinyl-4-methylbenzo[d]thiazole have shown promising antimicrobial properties, with studies indicating activity against a spectrum of bacteria and fungi. researchgate.netsmolecule.com The core structure is viewed as a versatile template for the design of new antimicrobial agents.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Research has demonstrated that derivatives of the this compound scaffold exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. smolecule.com For instance, a series of hydrazone derivatives incorporating the benzo[d]thiazole moiety displayed varied antibacterial efficacy. The nature of the substituents on the aromatic ring of the hydrazone was found to influence the antibacterial action. Generally, compounds with electron-donating groups tended to show better activity against Gram-positive bacteria, while those with electron-withdrawing groups were more effective against Gram-negative strains. mdpi.com

In one study, newly synthesized 2-(2-hydrazinyl)thiazole derivatives demonstrated encouraging antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net Another study on hydrazide-hydrazones reported that some derivatives showed twofold increased inhibition against Streptococcus pneumoniae (Gram-positive) compared to the standard drug ampicillin. nih.gov Similarly, remarkable activity was observed for certain derivatives against E. coli, with potency reported to be twice that of ciprofloxacin. mdpi.comnih.gov

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives

Bacterial Strain Compound Type Observation Reference
Staphylococcus aureus 2-(2-hydrazinyl)thiazole derivatives Encouraging activity researchgate.net
Escherichia coli 2-(2-hydrazinyl)thiazole derivatives Encouraging activity researchgate.net
Streptococcus pneumoniae Hydrazide-hydrazone derivatives Twofold increased inhibition compared to ampicillin nih.gov

Antifungal Efficacy, including Candida albicans

The antifungal potential of this compound derivatives has been investigated, with notable efficacy against various fungal strains, including the opportunistic pathogen Candida albicans. researchgate.netnih.govnih.gov A study focusing on hydrazone derivatives containing the 4-methylbenzo[d]thiazole (B149020) moiety reported that some of these compounds exhibited excellent fungicidal activities. researchgate.net

In a separate investigation, two novel series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives showed promising inhibitory activity against a pathogenic strain of C. albicans. nih.gov Notably, two compounds from this series exhibited significantly lower minimum inhibitory concentration (MIC) values (7.81 μg/mL and 3.9 μg/mL) compared to the reference drug fluconazole (B54011) (15.62 μg/mL). nih.gov The presence of a hydrazone linkage was found to be superior for antifungal potency. nih.gov Furthermore, other hydrazine-based compounds have been shown to not only possess fungicidal activity against C. albicans but also to decrease its biofilm formation. nih.gov

Antimycobacterial and Antitubercular Agents

Derivatives of 2-(2-hydrazinyl)thiazole have been designed and evaluated for their inhibitory potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov In one study, a series of these derivatives were synthesized and tested against the H37Rv strain of M. tuberculosis. Two compounds, ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate and ethyl-2-[(E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate, demonstrated noticeable inhibitory activity with MIC values of 12.5 μM and 25 μM, respectively. nih.gov

Another research effort focused on acetylene-containing 2-(2-hydrazinyl)thiazole derivatives, which were also evaluated against the H37Rv strain. nih.govrsc.org Several compounds in this series inhibited the growth of Mycobacterium tuberculosis with MIC values ranging from 50 to 100 μg/ml. nih.govrsc.org These studies suggest that the 2-(2-hydrazinyl)thiazole scaffold is a promising starting point for the development of new antitubercular drugs. mdpi.com

Anticancer and Cytotoxic Activities

The this compound core structure and its analogues have been a focal point of anticancer research, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines. researchgate.netsmolecule.com

Selective Cytotoxicity Against Various Cancer Cell Lines (e.g., A549, K-562, Huh-7, HT-29, HepG2)

Derivatives of this compound have shown significant cytotoxic potential against a range of human cancer cell lines.

A549 (Lung Carcinoma): Several studies have reported the cytotoxic effects of related thiazole (B1198619) derivatives on A549 cells. researchgate.netnih.govdergipark.org.trnih.gov In one study, a series of novel thiazole-hydrazide analogs exhibited significant cytotoxicity and a selective profile against A549 cells. dergipark.org.tr Another investigation of arylidene-hydrazinyl-thiazoles also demonstrated cytotoxic activity against this cell line. nih.gov

K-562 (Chronic Myeloid Leukemia): A study on 4-methylthiazole, a related compound, demonstrated selective cytotoxicity in K562 cells while sparing healthy peripheral blood mononuclear cells. ksbu.edu.tr

Huh-7 (Hepatocellular Carcinoma): The cytotoxic effects of related compounds have been investigated in Huh-7 liver cancer cells, indicating the potential for these scaffolds in targeting liver cancer. researchgate.net

HT-29 (Colon Adenocarcinoma): An indanone-based thiazolyl hydrazone derivative showed a better cytotoxicity profile against the p53 mutant colorectal cancer cell line HT-29. nih.gov

HepG2 (Hepatocellular Carcinoma): The inhibitory activity of 2-(2-hydrazinyl)thiazole derivatives has been observed against the HepG2 cell line. researchgate.netresearchgate.net In some cases, the synthesized compounds showed inhibitory activity comparable to or better than the standard drug Sorafenib. researchgate.net

Table 2: Cytotoxic Activity of Selected this compound Derivatives Against Various Cancer Cell Lines

Cell Line Compound Type Key Finding Reference(s)
A549 Thiazole-hydrazide analogs Significant and selective cytotoxicity dergipark.org.tr
K-562 4-Methylthiazole Selective cytotoxicity ksbu.edu.tr
Huh-7 Diflunisal Thiazolidinones Induced cell death researchgate.net
HT-29 Indanone-based thiazolyl hydrazone Better cytotoxicity profile in p53 mutant cells nih.gov

Mechanism of Action in Cancer Cells (e.g., induction of apoptosis)

A significant body of research indicates that a primary mechanism through which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. researchgate.netnih.gov

Studies have shown that certain arylidene-hydrazinyl-thiazole derivatives can profoundly induce apoptosis, as evidenced by increased activity of caspases-3/7, which are key executioner enzymes in the apoptotic pathway. nih.gov Furthermore, these compounds have been observed to cause a loss of mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway. nih.gov The modulation of Bcl-2 family proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, has also been reported, further supporting the role of these compounds in promoting apoptosis. nih.gov

In some instances, these derivatives have also been shown to induce cell cycle arrest, for example, at the G2/M phase, by inhibiting processes such as tubulin polymerization, which is essential for cell division. nih.gov This multifaceted impact on cancer cells highlights the therapeutic potential of this class of compounds.

Anticonvulsant Properties

Derivatives of the 2-hydrazinyl-thiazole scaffold have demonstrated notable anticonvulsant activity in preclinical studies. Research into novel cyclopentanecarbaldehyde-based 2,4-disubstituted 1,3-thiazoles, which share a core structural motif with this compound, has shown significant anticonvulsant effects in mouse models of seizures. nih.gov Specifically, several compounds from this series exhibited potent activity in the pentylenetetrazole (PTZ) induced seizure model, with some showing median effective doses (ED50) as low as 20 mg/kg, a potency approximately seven times greater than the reference drug, ethosuximide. nih.gov Importantly, these active compounds did not impair motor skills in the rotarod test, suggesting a favorable safety profile. nih.gov

Further studies on different series of 2-thioalkyl-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles and 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones have also highlighted the potential of related heterocyclic systems in managing seizures. nih.gov These compounds were evaluated in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with many showing anti-MES activity. nih.gov One promising compound increased the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain, suggesting a possible mechanism of action for its anticonvulsant effects. nih.gov Although direct studies on this compound are limited, the consistent anticonvulsant activity observed in structurally related thiazole and benzothiazole (B30560) derivatives underscores its potential as a lead structure for the development of new antiepileptic drugs.

Table 1: Anticonvulsant Activity of Selected 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazole Derivatives
CompoundSubstituentAnticonvulsant Activity (ED50 in mg/kg, PTZ model)Motor Impairment (Rotarod Test)
3aF≤ 20No
3bCl≤ 20No
3dBr≤ 20No
3eCF3≤ 20No
3fCH3≤ 20No
3kAdamantyl≤ 20No
3mAdamantyl≤ 20No

Anti-inflammatory and Antioxidant Activities

The structural framework of this compound is associated with potential anti-inflammatory and antioxidant properties. Research has suggested that this compound and its derivatives could be candidates for treating inflammatory conditions. smolecule.com The antioxidant capacity of related hydrazine-thiazole derivatives has been more extensively studied. For instance, a novel hydrazine-thiazole derivative, HT-NO2, demonstrated superior antioxidant activity compared to the positive control, curcumin (B1669340), in various in vitro assays. scielo.brscielo.br In the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay, the HT-NO2 compound showed a lower IC50 value (139.2 µM) than curcumin (167.7 µM), indicating greater potency. scielo.brscielo.br

The antioxidant mechanism of hydrazine-thiazoles is thought to involve the N-H group within the hydrazine (B178648) moiety, which can donate a hydrogen atom to reduce free radicals. scielo.br Furthermore, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and evaluated for their antioxidant activities, with the results indicating that this class of compounds holds promise as antioxidants. nih.govresearchgate.netunich.it These findings suggest that the this compound scaffold is a valuable template for developing agents that can combat oxidative stress, a key factor in many chronic diseases.

Anti-diabetic Activities

Derivatives of 2-hydrazinyl-benzothiazole have emerged as promising candidates for the management of type 2 diabetes, primarily through the inhibition of key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase. researchgate.netscispace.com By inhibiting these enzymes, the rate of glucose absorption into the bloodstream can be reduced, helping to control postprandial hyperglycemia. nih.govmdpi.com

A number of studies have reported the synthesis of benzothiazole-hydrazone derivatives and their evaluation as inhibitors of these enzymes. For example, a series of benzothiazole-appended hydroxypyrazolones, synthesized from 2-hydrazinyl-4/6-substituted benzo[d]thiazoles, were investigated for their antidiabetic potential. nih.gov Another study on hydrazine clubbed thiazoles also demonstrated significant inhibitory effects against α-glucosidase and α-amylase. nih.govresearchgate.net The inhibitory concentrations (IC50) for some of these derivatives were found to be in the micromolar range, and in some cases, more potent than the standard drug, acarbose (B1664774). nih.govresearchgate.net For example, one of the most potent (E)‐2‐(2‐(arylmethylene)hydrazinyl)‐4‐arylthiazole derivatives showed an IC50 value of 6.2 ± 0.19 μM against α-glucosidase, which was significantly better than acarbose (IC50 = 37.7 ± 0.19 µM). nih.gov

Table 2: α-Amylase and α-Glucosidase Inhibitory Activities of Selected Hydrazine Clubbed Thiazole Derivatives
Compoundα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)
Compound 1-6.2 ± 0.19
Compound 317.58 ± 0.740.982 ± 0.04
Compound 40.62 ± 0.041.44 ± 0.08
Acarbose (Standard)31.56 ± 1.330.316 ± 0.02

Other Potential Biological Activities

Anti-malarial Applications

The benzothiazole hydrazone scaffold has been identified as a promising framework for the development of new antimalarial agents. nih.gov A systematic review of benzothiazole analogs highlighted their potential in combating malaria, with 232 substances showing potent antiplasmodial activity against various malaria parasite strains. nih.gov The antimalarial mechanism of these compounds is thought to involve multiple pathways, including the inhibition of Plasmodium falciparum enzymes. nih.gov

One study detailed the synthesis of a series of conjugated hydrazones that were active against the malaria parasite both in vitro and in a murine model. nih.gov The structure-activity relationship studies suggested that the nitrogen- and sulfur-substituted five-membered aromatic ring within the benzothiazole hydrazones is crucial for their antimalarial activity. nih.gov Another study on novel thiazole hydrazine derivatives also reported moderate to good antimalarial activity against Plasmodium falciparum, with one compound exhibiting an IC50 value close to that of the standard drug, quinine. nanobioletters.com These findings underscore the potential of this compound as a starting point for the design of new and effective antimalarial drugs.

Enzyme Inhibition (e.g., hMAO-A and hMAO-B, Cholinesterases, α-amylase, α-glucosidase)

The this compound core is a versatile scaffold for the design of various enzyme inhibitors.

hMAO-A and hMAO-B: Derivatives of benzothiazole-hydrazone have been designed and synthesized as selective inhibitors of human monoamine oxidase B (hMAO-B). nih.gov One study found a particularly active derivative with an IC50 value of 0.060 µM for hMAO-B. nih.gov Another series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives also showed potent and selective MAO-B inhibitory activity, with one compound having an IC50 of 0.062 μM. semanticscholar.org Selective MAO-B inhibitors are of interest for the treatment of neurodegenerative diseases.

Cholinesterases: The inhibition of cholinesterases is a key strategy in the management of Alzheimer's disease. Some of the most potent and selective MAO-B inhibitors from the 4-(3-nitrophenyl)thiazol-2-ylhydrazone series were also evaluated in silico as potential cholinesterase inhibitors. researchgate.net

α-amylase and α-glucosidase: As detailed in section 4.5, derivatives of 2-hydrazinyl-benzothiazole are effective inhibitors of α-amylase and α-glucosidase, which are important targets in the treatment of type 2 diabetes. researchgate.netscispace.comnih.govdovepress.com

Influence on Neurological Diseases (e.g., Alzheimer's disease)

The development of multifunctional compounds is a promising strategy for treating complex neurological disorders like Alzheimer's disease. researchgate.net The this compound scaffold has been utilized in the synthesis of pyrazolo-benzothiazole derivatives as potential therapeutic agents for Alzheimer's. researchgate.net These compounds are designed to target multiple aspects of the disease's pathology.

Furthermore, the selective inhibition of hMAO-B by derivatives of this scaffold is highly relevant to the treatment of neurodegenerative disorders. researchgate.netnih.gov By reducing the degradation of dopamine, MAO-B inhibitors can help to alleviate symptoms of Parkinson's disease and may also have neuroprotective effects. The ability of these compounds to be designed as selective and reversible hMAO-B inhibitors makes them attractive candidates for further development in the field of neuroscience. semanticscholar.org

Mechanistic and Computational Studies

Proposed Mechanisms of Action

The biological activity of 2-Hydrazinyl-4-methylbenzo[d]thiazole is attributed to several proposed mechanisms, primarily centered around its interaction with vital cellular components and the disruption of key biological processes.

Interaction with Biological Targets

Derivatives of this compound have been investigated for their ability to interact with various biological targets, including proteins and nucleic acids. The benzothiazole (B30560) ring system, being a privileged scaffold in medicinal chemistry, can engage in various non-covalent interactions such as hydrogen bonding, and van der Waals forces with the active sites of biological macromolecules. nih.gov The hydrazine (B178648) moiety is also a key player, capable of forming hydrogen bonds and acting as a nucleophile in reactions. smolecule.com

Inhibition of Enzyme Activity

A significant mechanism of action for many benzothiazole derivatives is the inhibition of specific enzymes. For instance, certain hydrazinyl thiazole (B1198619) derivatives have been identified as potent inhibitors of enzymes like H+/K+ ATPase, which is involved in gastric acid secretion. smolecule.comnih.gov Molecular docking studies have suggested that these compounds can bind to the active site of such enzymes, preventing their normal function. nih.gov Additionally, some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key in the inflammatory process. nih.gov The inhibition of enzymes crucial for microbial survival, such as those involved in cell membrane integrity, is another proposed mechanism for the antimicrobial effects of related hydrazone tin complexes. researchgate.net

Disruption of Cellular Processes

Beyond direct enzyme inhibition, this compound derivatives can disrupt essential cellular processes. Some compounds have been shown to interfere with microbial cell membrane integrity. researchgate.net In the context of anticancer activity, certain hydrazinyl thiazole derivatives have been found to inhibit the eIF4E/eIF4G interaction, which is crucial for protein synthesis and often dysregulated in cancer. nih.gov This inhibition can lead to the suppression of tumor cell growth. nih.gov Furthermore, some derivatives have been observed to induce apoptosis and inhibit cell migration in cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound, SAR investigations have focused on modifications of the hydrazine group and substitutions on the benzothiazole ring.

Impact of Hydrazine Group Modifications

The hydrazine group at the 2-position of the benzothiazole ring is a critical determinant of biological activity. cymitquimica.com Modification of this group, for instance, by condensation with aldehydes to form hydrazones, has been a common strategy to generate derivatives with enhanced pharmacological properties. researchgate.net These modifications can influence the compound's lipophilicity, steric properties, and ability to form hydrogen bonds, all of which can affect its interaction with biological targets. The conversion of the hydrazine to a hydrazone bridge has been shown to improve the affinity for target enzymes in some cases. nih.gov

Influence of Substituents on the Benzothiazole Ring

The nature and position of substituents on the benzothiazole ring significantly modulate the biological activity of these compounds. The presence of a methyl group at the 4-position, as in the parent compound, is one such feature. Studies on various benzothiazole derivatives have shown that the introduction of different functional groups at various positions of the ring can enhance specific activities. pharmacyjournal.in For example, electron-withdrawing groups like halogens or a nitro group can influence the electronic properties of the entire molecule, potentially leading to stronger interactions with biological targets. chemistryjournal.net Conversely, electron-donating groups can also play a role in modulating activity. The position of the substituent is also critical; for instance, substitutions at the 6-position have been noted to impact bioactivity. nih.gov

The following table summarizes the impact of various substituents on the benzothiazole ring based on SAR studies of related compounds.

Position of SubstitutionSubstituent GroupObserved Impact on Biological Activity
2Phenyl and substituted phenyl groupsAnticancer, anti-TB, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in
5Halogen atoms (-Cl, -F)Increased potency of the compound. pharmacyjournal.in
6-OH, -OCH3, -CH3Boosted potency of the compound. pharmacyjournal.in
6Chlorine (-Cl)Notable increase in bioactivity compared to fluorine at the 5th position. nih.gov

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking have become indispensable tools in the study of medicinal compounds, providing critical insights into their mechanisms of action, pharmacokinetic profiles, and electronic properties. For derivatives of this compound, these in silico methods have been instrumental in elucidating their therapeutic potential.

Binding Mode Analysis with Target Enzymes/Proteins

Molecular docking studies are crucial for understanding how a ligand interacts with the active site of a target protein, which can help in predicting its inhibitory potential. Derivatives of this compound have been docked against various enzymes to analyze their binding affinities and interaction patterns.

For instance, a series of benzothiazole-hydrazone analogues were evaluated as potential inhibitors of H+/K+ ATPase, an enzyme associated with gastric ulcers. nih.gov Molecular docking studies revealed that these compounds fit into the enzyme's active site, with specific derivatives showing high docking scores, indicating strong binding affinity. nih.gov Similarly, in the search for new antidiabetic agents, hydrazine-clubbed thiazole derivatives were docked against enzymes like α-glucosidase, α-amylase, and aldose reductase. nih.govresearchgate.net The results indicated that the compounds had a higher binding affinity for the target receptors compared to standard drugs like acarbose (B1664774) and epalrestat (B1671369). nih.gov

In another study targeting cancer, new hydrazinyl-thiazole derivatives were designed and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Aromatase (ARO). The docking results showed that the most active compounds fit well within the ATP-binding pocket of the EGFR kinase domain and the active site of the aromatase enzyme. researchgate.net These computational analyses are vital for structure-activity relationship (SAR) studies, which help in designing more potent and selective inhibitors. nih.gov

Target Enzyme/ProteinDerivative ClassKey Findings from Docking StudiesReference
H+/K+ ATPaseBenzo[d]thiazole-hydrazonesCompounds exhibited high docking scores, suggesting strong inhibitory potential against the anti-ulcer target. nih.gov
α-Glucosidase (3A4A)Piperidine-bearing hydrazinyl-thiazolesCompound 3c showed a higher binding affinity (-9.9 kcal/mol) than the standard drug acarbose (-8.2 kcal/mol). nih.gov
Aldose Reductase (4JIR)Piperidine-bearing hydrazinyl-thiazolesCompound 3c demonstrated a superior binding affinity (-11.7 kcal/mol) compared to the standard drug epalrestat (-8.1 kcal/mol). nih.gov
EGFR and AromataseHydrazinyl-thiazole derivativesActive compounds showed dual inhibitory effects, fitting well into the active sites of both cancer-related enzymes. researchgate.net
Carbonic Anhydrase (hCA I & II)Thiazole-methylsulfonyl derivativesMolecular docking showed stable interaction networks between the compounds and the target enzymes. nih.gov

Prediction of Pharmacokinetic Parameters (ADME, BBB Permeability)

Calculations of percentage absorption, often derived from the topological polar surface area (TPSA), have been performed for related structures. For example, in a study of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, the in silico percentage absorption ranged from 61.71% to 86.77%, with most compounds showing over 70% absorption. nih.gov The prediction of Blood-Brain Barrier (BBB) permeability is another critical parameter, often visualized using models like the BOILED-Egg plot, which helps to determine if a compound is likely to penetrate the central nervous system. researchgate.net

Pharmacokinetic ParameterPrediction Method/RuleGeneral Findings for Benzothiazole DerivativesReference
Oral BioavailabilityLipinski's Rule of FiveMany synthesized derivatives comply with the rule, indicating good drug-likeness properties. nih.govresearchgate.net
Intestinal AbsorptionVeber's RuleCompounds often follow this rule, suggesting good bioavailability upon administration. nih.gov
GI AbsorptionIn silico calculation (%ABS = 109 – (0.345 × TPSA))Calculated absorption percentages are often high, with many compounds exceeding 70%. nih.gov
BBB PermeabilityBOILED-Egg PlotUsed to predict whether compounds can cross the blood-brain barrier. researchgate.net

HOMO-LUMO Gap Analysis and Reactivity Correlation

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors that provide insight into a molecule's reactivity and stability. researchgate.netirjweb.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comscirp.org Conversely, a small energy gap indicates that a molecule is more reactive and less stable. irjweb.comscirp.org This analysis is crucial as it helps to prove the bioactivity of a molecule, which is often related to its ability to participate in charge-transfer interactions. irjweb.com For benzothiazole and its derivatives, theoretical studies using Density Functional Theory (DFT) have been conducted to calculate these parameters. scirp.org The results show that substituents on the benzothiazole ring can significantly affect the HOMO-LUMO gap, thereby altering the molecule's reactivity and potential biological activity. scirp.org For example, one study found that a 2-SCH3 substituted benzothiazole had the lowest energy gap, suggesting it was the most reactive among the compounds studied. scirp.org

ParameterSignificanceCorrelation with Molecular PropertiesReference
HOMO Energy (EHOMO)Represents the electron-donating ability of a molecule.Higher energy indicates a better electron donor. researchgate.net
LUMO Energy (ELUMO)Represents the electron-accepting ability of a molecule.Lower energy indicates a better electron acceptor. researchgate.net
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and kinetic stability.A large gap correlates with high stability and low reactivity; a small gap correlates with low stability and high reactivity. irjweb.comscirp.org

Materials Science and Other Industrial Applications

Applications as Pharmaceutical Intermediates

2-Hydrazinyl-4-methylbenzo[d]thiazole is a valuable intermediate in the field of medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activities. researchgate.net The presence of the hydrazine (B178648) functional group makes it a versatile precursor for creating a variety of derivatives. researchgate.net

One notable application is in the synthesis of benzo[d]thiazole-hydrazone analogues . These compounds have been investigated for their potential as H+/K+ ATPase inhibitors and anti-inflammatory agents. For instance, 2-hydrazinyl-7-methylbenzo[d]thiazole can be reacted with various aldehydes to produce a series of hydrazones. Some of these synthesized compounds have demonstrated significant inhibitory activity against H+/K+ ATPase, with some exhibiting greater potency than the standard drug, omeprazole. Additionally, certain derivatives have shown promising anti-inflammatory properties.

The general synthetic approach involves the condensation reaction between the hydrazinyl group of the benzothiazole (B30560) and an aldehyde or ketone, leading to the formation of a hydrazone linkage (-N=CH-). This straightforward reaction allows for the introduction of a wide range of substituents, enabling the tuning of the pharmacological properties of the final compounds.

Utilization in Organic Synthesis

In the realm of organic synthesis, this compound is a key reactant for the preparation of various heterocyclic compounds and functional molecules. Its primary utility lies in its ability to undergo condensation reactions and act as a nucleophile.

The most prominent reaction is the formation of hydrazones . These are synthesized by reacting this compound with aldehydes or ketones. This reaction is a cornerstone for creating molecules with diverse biological activities and for further chemical transformations. Hydrazones are recognized as important intermediates in the synthesis of numerous heterocyclic systems.

Furthermore, the nitrogen atoms of the hydrazine moiety can act as nucleophiles in nucleophilic substitution reactions . This reactivity allows for the attachment of the benzothiazole scaffold to various electrophilic centers, expanding the library of accessible derivatives. The versatility of this compound makes it a valuable tool for synthetic chemists aiming to construct complex molecular architectures.

Potential in Agrochemicals

This compound and its derivatives have demonstrated significant potential in the agrochemical sector, particularly in the development of fungicides. The benzothiazole ring is a key structural motif in many biologically active compounds used in agriculture.

A notable application of this compound is as an intermediate in the synthesis of the fungicide tricyclazole (B1682534) . smolecule.com Tricyclazole is a systemic fungicide that is effective against rice blast disease. The synthesis of tricyclazole from 2-hydrazinyl-4-methylbenzothiazole highlights the industrial importance of this chemical.

Moreover, research has been conducted on the fungicidal activity of hydrazones derived from 4-methylbenzo[d]thiazole (B149020). A study focusing on a series of hydrazone derivatives containing the 4-methylbenzo[d]thiazole moiety revealed that some of these compounds exhibit excellent fungicidal activities. ontosight.ai This suggests that this compound is a promising scaffold for the discovery of new and effective agrochemicals.

Fungicidal Activity of Selected Hydrazone Derivatives
CompoundTarget FungusInhibition Rate (%) at 50 mg/L
Hydrazone Derivative ASclerotinia sclerotiorum87.5
Hydrazone Derivative BRhizoctonia solani70.43

Development of Carrier Polymers

In the field of materials science, 2-hydrazinylbenzo[d]thiazole has been utilized in the synthesis of novel carrier polymers. These polymers are designed to encapsulate and deliver active pharmaceutical ingredients (APIs), potentially enhancing their efficacy and bioavailability.

A study has detailed the synthesis of new carrier polymers starting from 2-hydrazinylbenzo[d]thiazole. The synthesis involves a multi-step process:

Reaction of 2-hydrazinylbenzo[d]thiazole with maleic anhydride (B1165640) to form (Z)-4-(2-(benzo[d]thiazol-2-yl)hydrazinyl)-4-oxobut-2-enoic acid.

Polymerization of this monomer using an initiator like ammonium (B1175870) persulfate.

Further modification of the polymer to attach various drug molecules such as cephalexin, amoxicillin, and sulfamethizole. nih.gov

The resulting drug-polymer conjugates have been screened for their biological activities, including antibacterial and anticancer properties. nih.gov This research demonstrates the potential of this compound derivatives in the development of advanced drug delivery systems. nih.gov

Potential in Dyes and Pigments

The benzothiazole moiety is a known chromophore, and its derivatives are often colored and can exhibit fluorescence, suggesting their potential application in the synthesis of dyes and pigments. While direct, large-scale industrial use of this compound for this purpose is not extensively documented, its chemical properties make it a candidate for creating novel colorants, particularly azo dyes.

Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (-N=N-). The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. Although this compound is not a primary amine, the closely related 2-amino-4-methylbenzothiazole is used to produce monoazo disperse dyes. This is achieved by diazotizing the amino group and then coupling it with N,N-disubstituted anilines. These dyes produce yellow to violet shades on polyester (B1180765) fibers.

The hydrazone derivatives of this compound are themselves colored compounds, and their chromophoric properties have been studied. The synthesis of thiazole-based azo dyes is an established area of research, and the reactivity of the hydrazine group in this compound offers a pathway to synthesize such dyes.

Fluorescence Properties and Sensor Development

The inherent fluorescence of the benzothiazole ring system makes this compound and its derivatives interesting candidates for the development of fluorescent materials and chemical sensors. The photophysical properties of these compounds can often be tuned by chemical modification.

Derivatives of benzothiazole are known to exhibit fluorescence and can serve as building blocks for more complex fluorescent molecules. researchgate.net Theoretical studies have been conducted on benzothiazole-based fluorescent probes for the detection of hydrazine. These studies investigate the excited-state intramolecular proton transfer (ESIPT) behavior and photophysical properties of such molecules. The findings from these theoretical investigations can guide the design and synthesis of more sensitive and efficient fluorescent probes.

The hydrazone derivatives of this compound also possess interesting photophysical properties. Research on coumarin-coupled benzothiazole hydrazone compounds has shown that these molecules exhibit an electronic absorption band in the range of 358–428 nm and display positive solvatochromism. Such properties are valuable in the design of molecular sensors and probes where changes in the environment can be detected through shifts in the absorption or emission spectra.

Future Directions and Research Opportunities

Exploration of Novel Derivatives with Enhanced Bioactivity

The 2-hydrazinyl group serves as a highly reactive chemical handle, enabling the synthesis of a vast library of derivatives, most notably hydrazones. acs.org Research has consistently shown that strategic molecular modifications can significantly enhance the biological activity of the parent compound. Future exploration will likely focus on synthesizing novel derivatives with improved potency and selectivity against various therapeutic targets.

Key areas of interest include:

Antimicrobial Agents: Derivatives have already shown promise as antifungal agents. For instance, the compound 2-[2-[4-((4-fluorophenyl)thio)benzylidene]hydrazinyl]-4-(4-methylphenyl)thiazole was identified as a potent antifungal agent that induces apoptosis in Candida species. nih.gov Further research could involve creating hydrazones with diverse heterocyclic and aromatic aldehydes to optimize antifungal and antibacterial activity. The introduction of electron-withdrawing groups like nitro (NO₂), bromo (Br), and chloro (Cl) has been shown to enhance antimicrobial effects.

Anticancer Therapeutics: Thiazolyl hydrazones have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma). acs.orgresearchgate.net One study found that derivatives 2k and 2l showed more pronounced anticancer activity on A549 cells than the chemotherapy drug cisplatin. researchgate.net Future work will likely involve creating hybrid molecules that combine the benzothiazole-hydrazone scaffold with other known pharmacophores to develop agents targeting specific cancer pathways, such as the Akt signaling pathway. researchgate.net

Anti-inflammatory and Enzyme Inhibitory Agents: Benzothiazole-hydrazones have been synthesized and shown to be excellent inhibitors of H+/K+ ATPase, an enzyme crucial for gastric acid secretion, with some derivatives showing more potent activity than the standard drug omeprazole. nih.gov Additionally, certain derivatives have exhibited anti-inflammatory activity superior to indomethacin. nih.gov Other research has focused on developing derivatives as antidiabetic agents by inhibiting enzymes like α-amylase and α-glucosidase. nih.govacs.org The design of new derivatives will target other clinically relevant enzymes.

Table 1: Bioactivity of Selected 2-Hydrazinyl-4-methylbenzo[d]thiazole Derivatives

Derivative Class Specific Compound Example Target Observed Bioactivity Reference
Diaryl Sulfide Hydrazinylthiazole 2-[2-[4-((4-fluorophenyl)thio)benzylidene]hydrazinyl]-4-(4-methylphenyl)thiazole Candida spp. Potent antifungal agent, induces apoptosis. nih.gov
Thiazolyl Hydrazone 2-[2-((Isoquinolin-5-yl)methylene)hydrazinyl]-4-(4-methylsulfonylphenyl)thiazole (2k) A549 Lung Cancer Cells IC₅₀ = 1.43 µM (more potent than cisplatin). researchgate.net
Benzothiazole-Hydrazone Compound 19 (specific structure in source) H+/K+ ATPase Excellent inhibitory activity, more potent than omeprazole. nih.gov
Benzothiazole-Hydrazone Compound 12 (specific structure in source) Cyclooxygenase (COX) Potent anti-inflammatory activity, superior to indomethacin. nih.gov
Fluorinated Hydrazinylthiazole Compound 3h (specific structure in source) α-Amylase IC₅₀ = 5.14 µM (more potent than standard acarbose). acs.org

Targeted Drug Delivery Systems

Beyond creating intrinsically active molecules, the this compound scaffold is a candidate for developing targeted drug delivery systems. The core concept involves using the molecule to create a larger polymer backbone to which existing drugs can be attached. This approach aims to improve the therapeutic efficacy and reduce the systemic side effects of conjugated drugs.

A study demonstrated the synthesis of carrier polymers derived from 2-hydrazinylbenzo[d]thiazole. nih.gov In this work, the parent compound was reacted with maleic anhydride (B1165640) and subsequently polymerized. This polymer was then chemically linked to various drugs, including amoxicillin, cephalexin, and celecoxib, creating novel polymer-drug conjugates. nih.gov These new macromolecular structures were then tested for biological activity, showing potential anticancer and antibacterial properties. nih.gov

Future research in this area could focus on:

Biodegradable Polymers: Designing polymer backbones that are biodegradable, ensuring they are safely cleared from the body after releasing their therapeutic payload.

Stimuli-Responsive Systems: Engineering polymers that release the attached drug only in specific microenvironments, such as the low pH of a tumor or in the presence of specific enzymes.

Active Targeting: Incorporating targeting ligands (e.g., antibodies, peptides) into the polymer structure to direct the drug conjugate to specific cells or tissues, thereby maximizing efficacy and minimizing off-target effects.

Development of Diagnostics and Pathologic Probes

The benzothiazole (B30560) moiety is a well-known fluorophore, and its derivatives are increasingly being explored for applications in diagnostics and bio-imaging. nih.gov The development of probes based on the 2-hydrazinylbenzothiazole structure for detecting specific ions and molecules is a promising research frontier. These sensors typically operate via mechanisms like colorimetry (visible color change) or fluorescence ("turn-on" or "turn-off" light emission) upon binding to a target analyte.

Recent research has demonstrated the potential of benzothiazole-hydrazone derivatives as chemical sensors:

Ion and Molecule Detection: A Schiff's base derived from 2-hydrazinobenzothiazole (B1674376) was developed as a highly selective and sensitive colorimetric sensor for cyanide ions (CN⁻), a potent toxin. nih.govnih.gov This probe was successfully used to detect cyanide in food samples like cassava and apple seeds. nih.gov Other benzothiazole-based probes have been designed to detect zinc ions (Zn²⁺), aluminum ions (Al³⁺), hydrazine (B178648), and hydrogen peroxide. nih.govrsc.orgacs.orgresearchgate.net

Bio-imaging: The fluorescent properties of these probes make them suitable for imaging within living cells. Probes have been developed for functional mitochondria imaging and for detecting specific analytes within the cellular environment. acs.orgresearchgate.net

Future directions include designing probes with enhanced photophysical properties, such as larger Stokes shifts and higher quantum yields, to improve detection sensitivity. nih.gov There is also significant potential in creating multi-analyte probes and integrating these chemical sensors into practical devices, such as test strips, for real-time environmental and food safety monitoring. nih.govresearchgate.net

Further Elucidation of Molecular Mechanisms

While numerous derivatives of this compound have shown potent bioactivity, a deeper understanding of their molecular mechanisms of action is crucial for rational drug design. Future research will increasingly combine experimental biological assays with computational methods to clarify how these molecules interact with their targets.

Key areas for investigation include:

Mechanism of Cell Death: For anticancer and antifungal derivatives, it is important to determine the precise pathways leading to cell death. Studies have already indicated that some derivatives induce apoptosis. nih.govresearchgate.net Future work should explore the specific molecular players involved, such as caspases and members of the Bcl-2 family.

Enzyme Inhibition Kinetics: For derivatives that target enzymes like H+/K+ ATPase or α-amylase, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive). nih.govacs.org

Computational Modeling: Molecular docking studies have been employed to predict how these compounds bind to the active sites of target proteins, such as H+/K+ ATPase and the Akt kinase. researchgate.netnih.gov These in silico methods help to rationalize the structure-activity relationships (SAR) observed in experimental data. Future studies should leverage more advanced computational techniques, such as molecular dynamics simulations, to provide a more dynamic picture of the ligand-receptor interactions.

Large-Scale Preparation and Industrial Scale-Up

For any promising therapeutic agent or diagnostic probe to be viable, a safe, efficient, and scalable synthesis method is required. Research into the industrial-scale production of this compound is essential.

Traditional synthesis often involves reacting a 2-aminobenzothiazole precursor with hydrazine hydrate, often in a solvent like ethylene glycol at high temperatures (e.g., 130°-135°C). While effective, yielding purities up to 97.5%, this method utilizes hydrazine hydrate, which is expensive and highly toxic. acs.org

A significant advancement is the development of a greener, safer synthetic route that avoids hydrazine hydrate altogether. acs.org This method involves a two-step process:

Diazotization: 4-methyl-2-aminobenzothiazole is treated with a nitrite source under acidic conditions to form a 4-methylbenzothiazole diazonium salt.

Reduction: The diazonium salt is then reduced using agents like sulfite or stannous chloride-hydrochloric acid to yield the final this compound product.

This innovative approach is reported to be high-yielding, environmentally friendly, safe, and simple to operate, making it highly suitable for industrial scale-up. acs.org Future research will focus on optimizing reaction conditions for this safer pathway, such as catalyst selection, solvent choice, and purification methods, to maximize yield and purity while minimizing cost and environmental impact for commercial production.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 2-Hydrazinyl-4-methylbenzo[d]thiazole?

Answer: The synthesis of this compound typically involves condensation reactions between substituted thiazole precursors and hydrazine derivatives. Key steps include:

  • Reagent Selection : Use of hydrazine hydrate under reflux conditions to introduce the hydrazinyl group. Solvents like ethanol or DMSO are preferred for their ability to dissolve polar intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., HCl or KOH) may accelerate cyclization and improve yield.
  • Characterization : Confirm structure via IR spectroscopy (N–H stretching at ~3200 cm⁻¹ for hydrazinyl groups) and NMR (1H NMR: δ 2.3–2.5 ppm for methyl groups; 13C NMR: δ 150–160 ppm for thiazole carbons). Purity is validated via HPLC with reference standards .

Q. How can researchers validate the purity and stability of this compound during storage?

Answer:

  • Chromatographic Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) to monitor degradation products. Compare retention times with synthetic standards .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Storage Conditions : Store in amber vials under inert gas (N₂ or Ar) at −20°C to minimize oxidation and hydrolysis .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological interactions of this compound?

Answer:

  • Molecular Docking : Use AutoDock4 to simulate ligand-receptor binding. Flexible side-chain modeling is critical for accurate predictions, especially for enzymes like HIV protease or bacterial targets .
  • Quantum Chemical Calculations : Apply density functional theory (DFT) to analyze electronic properties. For example, lowering the HOMO energy via electron-withdrawing groups (e.g., methyl substitution) enhances redox stability in biological environments .

Q. How can structural modifications enhance the antimicrobial activity of this compound?

Answer:

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., halogens) at the 4-methyl position to increase membrane permeability. Substituents on the benzene ring (e.g., methoxy groups) improve binding to bacterial DNA gyrase .
  • In Silico Screening : Prioritize derivatives with calculated LogP values <3.5 to balance hydrophobicity and solubility .

Q. How should researchers address contradictions in reported biological activities of thiazole derivatives?

Answer:

  • Experimental Replication : Standardize assays (e.g., MIC for antimicrobial activity) across labs to minimize variability.
  • Mechanistic Studies : Use in vitro enzymatic inhibition assays (e.g., β-lactamase inhibition) to isolate target-specific effects from off-target interactions. Cross-reference with in vivo pharmacokinetic data to resolve discrepancies between efficacy in cell cultures and animal models .

Q. What methodologies are suitable for studying the metabolic fate of this compound?

Answer:

  • Isotope Labeling : Synthesize deuterated or ¹⁴C-labeled analogs to track metabolic pathways via LC-MS/MS.
  • Enzymatic Profiling : Incubate the compound with liver microsomes (human or rodent) to identify cytochrome P450-mediated metabolites. Compare results with computational predictions from tools like SwissADME .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationReflux with hydrazine hydrate, HPLC validation
Biological Activity ScreeningMIC assays, AutoDock4 simulations
Structural AnalysisIR, NMR, X-ray crystallography
Metabolic StudiesLC-MS/MS, liver microsome assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.